Regioisomeric Excretion Specificity in E. coli Strain Typing
In a liquid chromatography–high-resolution mass spectrometry (LC-HRMS) study comparing extracellular metabolomes of phylogenetically closely related E. coli strains, N5-acetylornithine was excreted exclusively by the probiotic strain Nissle 1917, the uropathogenic strain CFT073, and the reference strain NCTC12241/ATCC25922. Other E. coli strains tested released either N2-acetylornithine (the α-acetyl regioisomer) or no detectable N-acetylornithine at all [1]. This regioisomer-resolved excretion pattern was obtained under identical culture and analytical conditions, constituting a direct head-to-head comparison. No strain released both regioisomers simultaneously, indicating that the acetylation position (N5 vs. N2) is a binary, strain-specific metabolic signature [1].
| Evidence Dimension | Extracellular metabolite excretion profile (regioisomer identity) |
|---|---|
| Target Compound Data | N5-Acetylornithine detected in extracellular metabolome of E. coli Nissle 1917, CFT073, and NCTC12241/ATCC25922 |
| Comparator Or Baseline | Other E. coli strains released N2-Acetylornithine or no N-Acetylornithine |
| Quantified Difference | Binary qualitative difference: N5 exclusively in a defined subset of phylogroup B2 strains; N2 or absent in all other tested strains |
| Conditions | LC-HRMS of extracellular metabolomes; E. coli strains cultured under identical conditions; data collected across multiple biological replicates |
Why This Matters
For microbial metabolomics or strain-typing applications, only N5-acetyl-L-ornithine—not the N2 isomer—serves as a regioisomer-specific biomarker for probiotic E. coli Nissle 1917 and select pathogenic strains, directly impacting assay specificity and strain authentication.
- [1] van der Hooft, J.J.J., Goldstone, R.J., Harris, S., Burgess, K.E.V. & Smith, D.G.E. (2019). Substantial Extracellular Metabolic Differences Found Between Phylogenetically Closely Related Probiotic and Pathogenic Strains of Escherichia coli. Front. Microbiol., 10, 252. DOI: 10.3389/fmicb.2019.00252. View Source
